molecular formula C20H24N4 B1418281 N-(3-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine CAS No. 1170107-93-3

N-(3-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine

Cat. No. B1418281
M. Wt: 320.4 g/mol
InChI Key: JRICNIJDAPIUBW-UHFFFAOYSA-N
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Description

“N-(3-Methylbenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine” is a complex organic compound. It contains a piperidine ring, which is a common feature in many pharmaceuticals and other active compounds . The compound also includes a quinoxaline moiety, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves multi-step reactions. For instance, piperidine derivatives can be synthesized through cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The piperidine ring is a six-membered ring with one nitrogen atom, and quinoxaline is a bicyclic compound containing two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on the functional groups present. Piperidine derivatives, for example, can participate in a variety of reactions, including those involving the nitrogen atom or the carbon atoms in the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the overall charge distribution .

Scientific Research Applications

  • Synthesis of Spiropiperidine Scaffolds : Méndez and Kouznetsov (2011) detailed an efficient synthesis of spiropiperdine scaffolds based on intramolecular acyl transfer in 1′-acyl-1-benzyl-3′,4′-dihydro-1′H-spiro[piperidine-4,2′-quinolines]. This research contributes to the development of new chemical structures for potential applications in medicinal chemistry (Méndez & Kouznetsov, 2011).

  • Chemo-, Regio- and Stereoselective Synthesis : Rajesh, Bala, and Perumal (2012) conducted research on the multi-component, 1,3-dipolar cycloaddition reactions for the synthesis of novel hybrid spiroheterocycles, which demonstrates the compound's role in facilitating diverse chemical reactions (Rajesh, Bala, & Perumal, 2012).

  • Synthesis of Fused and Spiro Nitrogen Heterocycles : Research by Hamama, Zoorob, and El‐Magid (2011) involved the synthesis of fused and spiro quinuclidine and its C-nucleosides, which highlights the versatility of the compound in creating complex nitrogenous structures (Hamama, Zoorob, & El‐Magid, 2011).

  • Synthesis of Spiro-annelated Pyrrole-containing Heterocyclic Systems : Artico et al. (1992) explored the synthesis of tetracyclic systems containing pyrrolobenzodiazepine and pyrrolobenzotriazepine moieties, revealing the compound's potential in creating complex heterocyclic structures (Artico et al., 1992).

  • Antimicrobial Evaluation : A study by Moghaddam‐manesh et al. (2020) on the synthesis of 6'-Amino-spiro[indeno[1,2-b]quinoxaline[1,3]dithiine]-5'-carbonitrile derivatives and their antimicrobial effects, demonstrates the compound's potential in developing antimicrobial agents (Moghaddam‐manesh et al., 2020).

  • Potential in Cancer Research : The synthesis and evaluation of spiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-ones as ligands for nociceptin receptors by Mustazza et al. (2006) indicates potential applications in studying cancer and pain management (Mustazza et al., 2006).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future directions for research on this compound would likely depend on its biological activity and potential applications. For example, if the compound shows promising activity in preliminary tests, further studies could be conducted to optimize its structure, improve its properties, or investigate its mechanism of action .

properties

IUPAC Name

N-[(3-methylphenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4/c1-15-5-4-6-16(13-15)14-22-19-20(9-11-21-12-10-20)24-18-8-3-2-7-17(18)23-19/h2-8,13,21,24H,9-12,14H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRICNIJDAPIUBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN=C2C3(CCNCC3)NC4=CC=CC=C4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Reactant of Route 2
N-(3-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Reactant of Route 3
N-(3-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Reactant of Route 4
N-(3-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Reactant of Route 5
N-(3-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Reactant of Route 6
N-(3-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine

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